![molecular formula C15H21N3O4S2 B13814999 (2S)-2-[[3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B13814999.png)
(2S)-2-[[3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid
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Overview
Description
(2S)-2-[[3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes amino, sulfanyl, and benzoyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. One common synthetic route involves the use of amino acids as starting materials, followed by peptide coupling reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pH levels, and the use of specific catalysts.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzoyl or amino moieties.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[[3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in cellular processes and interactions. Its amino and sulfanyl groups make it a candidate for investigating protein interactions and enzyme activities.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties allow for the creation of specialized polymers, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-[[3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and sulfanyl groups enable it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[[3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid shares similarities with other amino acid derivatives and peptides, such as:
- N-acetylcysteine
- Glutathione
- Captopril
Uniqueness
What sets this compound apart is its specific combination of functional groups, which provides unique reactivity and interaction profiles. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H21N3O4S2 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(2S)-2-[[3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H21N3O4S2/c1-24-6-5-12(15(21)22)18-13(19)9-3-2-4-10(7-9)17-14(20)11(16)8-23/h2-4,7,11-12,23H,5-6,8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1 |
InChI Key |
HEQZQWCAZKLNOI-RYUDHWBXSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1=CC(=CC=C1)NC(=O)[C@H](CS)N |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC(=CC=C1)NC(=O)C(CS)N |
Origin of Product |
United States |
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